2-Methyl-4-acetyl-1-naphthol
Description
Structure
3D Structure
Properties
CAS No. |
158749-38-3 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-8-7-12(9(2)14)10-5-3-4-6-11(10)13(8)15/h3-7,15H,1-2H3 |
InChI Key |
NSMJDEQZUHKBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C(=O)C)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Methyl 4 Acetyl 1 Naphthol Analogues
Oxidation and Reduction Pathways
The presence of both an oxidizable hydroxyl group and a reducible acetyl group allows for selective transformations under specific reaction conditions.
The hydroxyl group of 1-naphthol (B170400) derivatives is susceptible to oxidation, often leading to the formation of naphthoquinones. For instance, the oxidation of 1-naphthols can yield 1,4-naphthoquinones, which are themselves redox-active compounds capable of undergoing further one- and two-electron reduction processes. nih.gov
Powerful one-electron oxidants like Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can effect complex transformations. In the case of 2-acetyl-1-naphthol benzoylhydrazones, treatment with CAN results in a tandem reaction sequence. arkat-usa.org This process involves an initial nitration of the naphthalene (B1677914) ring, followed by an oxidative rearrangement to produce 1,2-diacyl-4-nitronaphthalenes or an oxidative electrocyclization to form a 3-methyl-5-nitronaphtho[2,1-d]isoxazole. arkat-usa.org The reaction pathway is believed to proceed through a β-azo-o-quinone methide intermediate. arkat-usa.org Other oxidizing agents, such as lead tetra-acetate, have also been employed in the synthesis of naphthalenones from 1-substituted-2-naphthols. gla.ac.uk
The carbonyl of the acetyl group in naphthol analogues can be reduced to an ethyl group. A classic method for this transformation is the Clemmensen Reduction. For example, the reduction of 4-acetyl-1-naphthol (B1595843) using this method yields 4-ethyl-1-naphthol. ias.ac.in This reaction provides a reliable pathway for the alkylation of the naphthalene core via acylation followed by reduction.
Another related transformation involves the oxidation of an acetyl group to a carboxylic acid, which can then be reduced. The oxidation of acetylnaphthalene derivatives using sodium hypochlorite (B82951) can produce the corresponding naphthoic acids. cdnsciencepub.com These acids can subsequently be reduced to naphthyl carbinols using reducing agents like lithium aluminum hydride. cdnsciencepub.com
Substitution Reactions Involving Hydroxyl and Acetyl Groups
Both the hydroxyl and acetyl groups can be involved in various substitution reactions, either directly or by influencing the reactivity of the naphthalene ring.
The hydroxyl and acetyl groups are key sites for nucleophilic reactions. The hydrogen atom of the hydroxyl group can be replaced, for example, during acetylation. ias.ac.in The acetyl group itself is a site for nucleophilic attack. Aliphatic and aromatic primary and secondary amines can react with acetylating agents (like acid chlorides and anhydrides) in a nucleophilic substitution reaction to form amides. byjus.com This involves the replacement of a hydrogen atom on the amine with an acetyl group. byjus.com Similarly, the carbonyl carbon of the acetyl group in 2-methyl-4-acetyl-1-naphthol is electrophilic and can be attacked by nucleophiles.
Acyl groups on the activated naphthol ring system can exhibit significant lability and may be displaced during certain reactions. Studies on 2,4-diacetyl-1-naphthol and 4-acetyl-1-naphthol have shown that the acetyl groups can be eliminated during nitration. ias.ac.inias.ac.in
Nitration of 4-acetyl-1-naphthol with one mole of fuming nitric acid yields mainly 2-nitro-4-acetyl-1-naphthol, but also produces small amounts of 2-nitro-1-naphthol (B145949) and 2,4-dinitro-1-naphthol, indicating a tendency for the elimination of the acetyl group. ias.ac.in
Nitration of 2,4-diacetyl-1-naphthol with nitric acid can also lead to the removal of an acetyl group, yielding products like 2-nitro-4-acetyl-1-naphthol and 2,4-dinitro-1-naphthol. ias.ac.in
The Nencki Reaction further illustrates this lability. When 4-acetyl-1-naphthol is heated with acetic acid in the presence of anhydrous zinc chloride, the product is 2-acetyl-1-naphthol. ias.ac.in This is not a migration of the acetyl group; rather, the 4-acetyl group is cleaved and a new acetyl group is introduced at the 2-position. If propionic acid is used instead of acetic acid, 2-propionyl-1-naphthol is formed, confirming the displacement mechanism. ias.ac.in
Condensation and Cyclization Reactions
The combination of the hydroxyl and acetyl groups in 2-acetyl-1-naphthol analogues provides a scaffold for various condensation and cyclization reactions to form heterocyclic systems.
A common initial step is the condensation of the acetyl group with hydrazine (B178648) derivatives to form hydrazones. For example, 2-acetyl-1-naphthol reacts with various aromatic hydrazines in good yields to produce the corresponding hydrazones. nih.gov
These hydrazones can then undergo cyclization. The reaction of hydrazones derived from 2-acetyl-1-naphthol with triphosgene (B27547) leads to the formation of naphtho[1,2-e]-1,3-oxazines or their spiro dimers, depending on the molar ratio of triphosgene used. nih.govresearchgate.net
| Compound | Aryl Group (Ar) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 92 |
| 2 | 4-Chlorophenyl | 82 |
| 3 | 4-Bromophenyl | 79 |
| 4 | 4-Methylphenyl | 91 |
As mentioned previously, oxidative cyclization is also possible. The reaction of 2-acetyl-1-naphthol benzoylhydrazones with CAN can lead to an electrocyclisation to yield 3-methyl-5-nitronaphtho[2,1-d]isoxazole. arkat-usa.org This reaction provides a pathway to complex heterocyclic structures fused to the naphthalene core.
| Starting Hydrazone | 1,2-Diacyl-4-nitronaphthalene Yield (%) | 3-Methyl-5-nitronaphtho[2,1-d]isoxazole Yield (%) |
|---|---|---|
| Benzoylhydrazone of 2-acetyl-1-naphthol | 64 | 10 |
| 4-Chlorobenzoylhydrazone of 2-acetyl-1-naphthol | 60 | 10 |
| 4-Methylbenzoylhydrazone of 2-acetyl-1-naphthol | 62 | 10 |
Dearomatization Reactions of Naphthol Derivatives
Dearomatization reactions transform flat, aromatic compounds like naphthols into three-dimensional cyclic structures, providing access to valuable synthetic intermediates and complex molecular architectures. researchgate.net Naphthol derivatives are common substrates for these transformations.
Hydroxylative Dearomatization: One key strategy is the enantioselective hydroxylative dearomatization of 2-naphthol (B1666908) derivatives. This reaction can be achieved using an N,N'-dioxide–scandium(III) complex as a catalyst with oxaziridines as the oxidant. nih.govrsc.org This process introduces a hydroxyl group and an alkyl group at the C1 position, converting the naphthol into a 1-hydroxy-1-alkyl-naphthalen-2-one (an ortho-quinol) while creating a quaternary stereocenter. nih.gov The reaction is highly chemoselective and enantioselective, affording the desired products in high yields (up to 99%) and with excellent enantiomeric ratios. nih.govrsc.org This method has been successfully applied to the asymmetric synthesis of bioactive natural products like lacinilenes. nih.gov
Allylic Dearomatization: Another approach is the allylic dearomatization of naphthols. A cooperative catalytic system combining a chiral iridium complex and a Brønsted acid (phosphoric acid) has been shown to effectively catalyze the reaction between naphthol derivatives and racemic secondary allylic alcohols. nih.gov This reaction yields β-naphthalenones that contain an all-carbon quaternary center at the C1 position. nih.gov The dual catalytic system enhances yield, chemoselectivity, and enantioselectivity compared to single-catalyst systems. nih.gov
These dearomatization strategies represent powerful tools for converting simple, planar naphthol precursors into complex, chiral, three-dimensional molecules that are otherwise difficult to synthesize.
Advanced Structural Elucidation and Solid State Characterization
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. mdpi.com While direct SCXRD data for 2-Methyl-4-acetyl-1-naphthol is not extensively published, analysis of its close analogue, 4-bromo-2-acetyl-1-naphthol, provides significant insight into the expected structural features. researchgate.net The substitution of a methyl group with a bromine atom can influence lattice parameters, but the fundamental molecular conformation and packing motifs are often comparable.
Molecular Conformation and Bond Geometries
The molecular structure of these compounds consists of a naphthalene (B1677914) ring system substituted with hydroxyl, acetyl, and methyl (or bromo) groups. Studies on 4-bromo-2-acetyl-1-naphthol show that the naphthalene ring system is nearly planar. researchgate.net The acetyl group's geometry is typically trigonal planar around the carbonyl carbon. scielo.br
An intramolecular hydrogen bond is expected between the hydroxyl group at C1 and the carbonyl oxygen of the acetyl group at C2. This interaction is crucial in stabilizing the conformation of the molecule. The observed average bond lengths in the bromo-analogue provide a reliable estimate for the bond geometries in this compound. researchgate.net
Table 1: Average Bond Lengths in 4-bromo-2-acetyl-1-naphthol Data derived from studies on the bromo-substituted analogue.
| Bond Type | Average Length (Å) |
| C-C | 1.410 |
| C-H | 0.941 |
| C-O | 1.289 |
| O-H | 0.80 |
| C-Br | 1.899 |
| Source: ResearchGate. researchgate.net |
Crystal Packing and Unit Cell Parameters
The crystal structure of 4-bromo-2-acetyl-1-naphthol is stabilized by a combination of strong classical hydrogen bonds and weaker intermolecular interactions. researchgate.net The molecules are packed in a way that is influenced by these forces, leading to a specific crystal system and unit cell dimensions. The crystal packing for this compound is anticipated to be governed by similar principles, primarily hydrogen bonding and π-π stacking interactions between the naphthalene rings. iucr.orgmdpi.com
Crystallographic analysis of 4-bromo-2-acetyl-1-naphthol confirmed that it crystallizes in a monoclinic system with the space group P21/c. researchgate.net This indicates a centrosymmetric arrangement of the four molecules (Z=4) within the unit cell. iucr.org
Table 2: Crystallographic Data for 4-bromo-2-acetyl-1-naphthol Illustrative data from a closely related analogue.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.3584 |
| b (Å) | 17.772 |
| c (Å) | 8.357 |
| α (°) | 90 |
| β (°) | 108.711 |
| γ (°) | 90 |
| Volume (ų) | 1034.9 |
| Z | 4 |
| Source: ResearchGate. researchgate.net |
Dihedral Angles and Structural Distortions
In an idealized structure, the naphthalene ring system is perfectly flat. However, in the solid state, substituent groups can cause minor distortions, leading to deviations from planarity. These distortions are quantified by dihedral angles. For instance, in related substituted naphthalenes, the dihedral angle between substituent groups and the naphthalene ring can be significant. iucr.org In one case, the dihedral angle between a nitro group and the naphthalene ring system was found to be 89.66 (15)°. iucr.org In another, the naphthalene moiety formed dihedral angles of 68.71 (6)° and 74.01 (6)° with attached phenyl rings. nih.gov For this compound, the peri-interaction between the substituents at positions 4 and 5 could potentially lead to slight twisting of the naphthalene skeleton, although this effect is generally modest. The coplanarity of the acetyl group with the aromatic ring is largely maintained due to conjugation and the intramolecular hydrogen bond.
Advanced Spectroscopic Investigations
Spectroscopy provides detailed information about molecular structure, bonding, and functional groups, complementing the data from X-ray diffraction.
Comprehensive NMR Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the constitution and substitution pattern of aromatic compounds. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the regiochemistry (the specific positions of the methyl, acetyl, and hydroxyl groups).
In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are diagnostic. The protons on the naphthalene ring will appear as distinct multiplets, with their coupling patterns revealing their relative positions. iranchembook.ir The methyl group attached to the ring (at C2) and the methyl group of the acetyl function (at C4) will each produce a sharp singlet, but at different chemical shifts. The hydroxyl proton typically appears as a broad singlet which is deuterium-exchangeable. iranchembook.ir
In the ¹³C NMR spectrum, the number of distinct signals confirms the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the nature of each carbon: the carbonyl carbon of the acetyl group is highly deshielded (appearing far downfield), while the carbons of the methyl groups appear at high field. mdpi.com The positions of the substituted and unsubstituted aromatic carbons can be assigned using 2D NMR techniques like HSQC and HMBC. nih.gov Studies on hydrazones of 2-acetyl-1-naphthol show that the methyl group of the acetyl moiety absorbs at a characteristic field. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups Based on typical values for related naphthalene structures.
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Ring-CH₃ | ¹H | ~2.3-2.6 | Singlet |
| Acetyl-CH₃ | ¹H | ~2.5-2.7 | Singlet |
| Aromatic-H | ¹H | ~7.0-8.5 | Multiplets and doublets |
| Hydroxyl-OH | ¹H | ~9.0-12.5 | Broad singlet, D₂O exchangeable |
| Ring-CH₃ | ¹³C | ~15-20 | |
| Acetyl-CH₃ | ¹³C | ~25-30 | |
| Aromatic-C | ¹³C | ~110-140 | |
| C-OH | ¹³C | ~150-160 | |
| C=O | ¹³C | ~200-210 | Carbonyl carbon |
| Sources: MDPI, Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. iranchembook.irmdpi.com |
Vibrational Spectroscopy for Detailed Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
For this compound, the key functional groups are the hydroxyl (-OH), the carbonyl (C=O) of the acetyl group, the aromatic C-H bonds, and the C-C bonds of the naphthalene ring.
O-H Stretching: The hydroxyl group will exhibit a broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. The broadness is due to hydrogen bonding.
C=O Stretching: The carbonyl group gives rise to a strong, sharp absorption band. In conjugated ketones, this band typically appears in the 1660-1685 cm⁻¹ region. researchgate.net The presence of a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups can further lower this frequency.
C-C Aromatic Stretching: The naphthalene ring will show several characteristic bands in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ range.
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching (H-bonded) | 3200 - 3500 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O | Stretching (Conjugated, H-bonded) | 1660 - 1685 (Strong) |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| Sources: ResearchGate, The Royal Society of Chemistry. researchgate.netresearchgate.net |
Photophysical Properties of Naphthalene-Based Systems and Analogues
The photophysical behavior of naphthalene derivatives is a rich and extensively studied field, driven by their diverse applications in areas such as molecular probes, photochromic materials, and organic light-emitting diodes (OLEDs). The electronic properties of the naphthalene core are highly sensitive to substituent effects, leading to a wide range of absorption and emission characteristics. This section will focus on the photophysical properties of naphthalene-based systems analogous to this compound, with a particular emphasis on the well-documented analogue, 2-acetyl-1-naphthol.
The introduction of hydroxyl and acetyl groups onto the naphthalene scaffold, as seen in 2-acetyl-1-naphthol, gives rise to particularly interesting photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon photoexcitation, these molecules can undergo a rapid intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen of the acetyl group. nih.gov This process results in the formation of a transient keto-tautomer in the excited state, which is responsible for a characteristic fluorescence with a large Stokes shift. nih.gov The ESIPT process in 2-acetyl-1-naphthol has been a subject of some debate but was ultimately confirmed through time-resolved fluorescence studies. nih.gov
The photophysical properties of these systems are significantly influenced by the molecular structure and the surrounding environment. The presence of an intramolecular hydrogen bond between the hydroxyl and acetyl groups in the ground state is a critical prerequisite for the ESIPT to occur. nih.govresearchgate.net The strength of this hydrogen bond and the energy barrier for proton transfer dictate the efficiency and dynamics of the ESIPT process. nih.govnih.gov
While specific data for this compound is scarce in the literature, the photophysical properties can be inferred from its close analogues. The addition of a methyl group at the 4-position, as in the target compound, is expected to have a modest electronic effect. Generally, methyl groups are weakly electron-donating and can cause slight bathochromic (red) shifts in the absorption and emission spectra. It may also subtly influence the excited-state dynamics and the quantum yields of fluorescence and phosphorescence.
The study of photophysical properties extends to various analogues, including other substituted naphthols and naphthaldehydes, which also exhibit complex excited-state behavior. The following tables summarize key photophysical data for 2-acetyl-1-naphthol and related naphthalene derivatives to provide a comparative overview.
Table 1: Photophysical Data of 2-Acetyl-1-naphthol
| Property | Value | Conditions | Reference |
| Excitation Wavelength (λex) | ~350 nm | Acetonitrile | acs.org |
| Emission Wavelength (λem) | ~475 nm | Acetonitrile | acs.org |
| Fluorescence | Strong, from ESIPT | Various Solvents | nih.govacs.org |
This table presents data for 2-acetyl-1-naphthol, a close analogue of this compound.
Table 2: Comparative Photophysical Data of Naphthalene Analogues
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 1-Naphthol (B170400) | ~310 | ~354 (enol), ~480 (anion) | - | Ethanol/Water | acs.org |
| 2-Phenyl-1-naphthol | - | ~520 (QM species) | - | Acetonitrile | rsc.org |
| 2-acetyl-3H-benzo[f]chromen-3-one | ~360 | ~450 | - | Acetonitrile/1,4-Dioxane | acs.org |
This table provides a comparison of the photophysical properties of different naphthalene-based systems.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the computational and theoretical studies of the chemical compound “this compound” as per the provided detailed outline.
While computational studies exist for related isomers (e.g., 2-acetyl-1-naphthol, 1-acetyl-4-hydroxynaphthalene) rsc.org and various derivatives (e.g., hydrazones of 2-acetyl-1-naphthol) mdpi.comresearchgate.net, the strict constraint to include content only on “this compound” prevents the use of this information. Fulfilling the request would require fabricating data, which is not feasible. Therefore, no article can be generated in adherence to the user's explicit instructions and quality standards.
Computational and Theoretical Studies on 2 Methyl 4 Acetyl 1 Naphthol Systems
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding and predicting the chemical behavior of molecules based on their structural and electronic properties. researchgate.net For 2-Methyl-4-acetyl-1-naphthol and its derivatives, QSRR models can provide valuable insights into how modifications to the molecular structure influence their reactivity. These models establish a mathematical correlation between calculated molecular descriptors and experimentally observed reactivity, such as reaction rates or equilibrium constants.
The reactivity of this compound is governed by the electronic and steric effects of its substituent groups: the hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃) groups on the naphthalene (B1677914) core. The hydroxyl group is a strong electron-donating group, activating the ring towards electrophilic substitution. Conversely, the acetyl group is an electron-withdrawing group, which deactivates the ring. The interplay of these groups, along with the methyl group's inductive effect, determines the electron density distribution across the molecule and, consequently, its reactivity at different sites.
Theoretical Descriptors for QSRR Models
Computational chemistry provides a powerful toolkit for calculating a wide array of molecular descriptors that can be used to build robust QSRR models. chemrevlett.com For the this compound system, these descriptors can quantify the electronic, steric, and thermodynamic properties that drive chemical reactions.
Electronic Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. scielo.brepstem.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. wjarr.com For reactions involving electrophilic attack, a higher HOMO energy in a series of derivatives would correlate with a faster reaction rate.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. seejph.com Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and acetyl groups would be expected to be regions of high negative potential.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). lew.ro Chemical hardness, in particular, is a measure of the molecule's resistance to change in its electron distribution; softer molecules (lower hardness) are generally more reactive. wjarr.com
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) can pinpoint the most reactive sites for specific reactions. epstem.net
Steric and Thermodynamic Descriptors:
Steric Hindrance: The size and spatial arrangement of the substituent groups can affect the accessibility of the reactive centers. This can be quantified using various steric parameters.
Thermodynamic Properties: Calculated enthalpies of formation and reaction can be correlated with the stability of reactants, intermediates, and products, providing another dimension to reactivity prediction. nih.gov
Hypothetical QSRR Data for this compound Derivatives
The following interactive data table presents a hypothetical QSRR model for the electrophilic bromination of a series of 2-substituted-4-acetyl-1-naphthol derivatives. The reactivity is represented by the logarithm of the relative reaction rate constant (log k_rel).
In this hypothetical dataset, a clear trend can be observed where electron-donating alkyl groups increase the HOMO energy and reactivity, up to a point where steric hindrance from the bulky tert-butyl group begins to counteract the electronic effect. The electron-withdrawing trifluoromethyl group significantly lowers the HOMO energy and deactivates the ring towards electrophilic attack.
Detailed Research Findings from Related Systems
Studies on substituted naphthols and related aromatic compounds provide a solid foundation for understanding the potential reactivity of this compound. For instance, research on the pKa values of 8-substituted-1-naphthol derivatives has shown a clear correlation with the electronic nature of the substituent, which can be rationalized through computational analysis of the molecule's electronic structure. beilstein-journals.org Similarly, QSAR models have been developed for the skin permeability and sensitization potential of various compounds, including 1-naphthol (B170400), demonstrating the utility of this approach in predicting biological interactions, which are fundamentally driven by chemical reactivity. nih.gov
Furthermore, computational studies on isomers like 1-acetyl-2-naphthol and 2-acetyl-1-naphthol have elucidated the thermodynamic and kinetic factors governing their stability and interconversion, highlighting the importance of intramolecular hydrogen bonding and substituent positioning. nih.gov These findings underscore the sensitivity of the naphthol system's reactivity to subtle structural changes, which is the core principle exploited in QSRR.
The following table summarizes key quantum chemical descriptors that are typically calculated in theoretical studies and their relevance to reactivity.
By applying these computational methods to this compound and its potential derivatives, a comprehensive QSRR model could be developed. Such a model would not only allow for the prediction of reactivity for untested compounds but also provide a deeper, quantitative understanding of the structure-reactivity landscape of this class of molecules.
Supramolecular Chemistry and Non Covalent Interactions Involving Naphthol Derivatives
Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonding is a critical directional interaction that significantly influences the conformation and aggregation of molecules in both solid and solution phases. nih.gov In the context of 2-Methyl-4-acetyl-1-naphthol, the hydroxyl (-OH) and acetyl (C=O) groups are key players in the formation of hydrogen bonds.
Intramolecular Hydrogen Bonds
The molecular structure of this compound, featuring a hydroxyl group and an acetyl group in proximity on the naphthalene (B1677914) ring, is conducive to the formation of an intramolecular hydrogen bond. researchgate.net This occurs when the hydrogen atom of the hydroxyl group forms a bond with the oxygen atom of the acetyl group within the same molecule. This interaction creates a stable six-membered ring, which contributes to the planarity of the molecule. researchgate.netresearchgate.net The presence of such intramolecular hydrogen bonds has been confirmed by various spectroscopic and computational studies. researchgate.netmdpi.com The formation of these bonds can influence the physicochemical properties of the compound. researchgate.net
The strength of this intramolecular hydrogen bond can be affected by the surrounding environment. For instance, in certain solvents, particularly those capable of forming intermolecular hydrogen bonds, the intramolecular bond may be disrupted. mdpi.com
Intermolecular Hydrogen Bonds
While intramolecular hydrogen bonds can be prominent, this compound can also participate in intermolecular hydrogen bonding, where a hydrogen bond is formed between two or more separate molecules. These interactions are crucial for the formation of larger molecular assemblies and crystal lattices in the solid state. nih.gov
π-π Stacking Interactions and Aromatic Stacking Phenomena
Beyond hydrogen bonding, the aromatic nature of the naphthalene core in this compound facilitates another significant non-covalent interaction: π-π stacking. This interaction arises from the attractive, non-covalent forces between aromatic rings.
Self-Assembly Processes of Naphthol-Based Building Blocks
The combination of hydrogen bonding and π-π stacking interactions drives the self-assembly of naphthol-based molecules like this compound into well-defined supramolecular structures. dokumen.pubresearchgate.net This process of spontaneous organization is fundamental to the creation of functional materials and complex molecular systems.
Formation of Discrete Supermolecules and Polymeric Architectures
Through a delicate balance of non-covalent forces, naphthol derivatives can self-assemble into discrete supermolecules of a specific size and shape or extend into one-, two-, or three-dimensional polymeric architectures. dokumen.pub The final structure is dictated by the molecular geometry of the building block and the nature and directionality of the intermolecular interactions. For example, strong hydrogen bonds can lead to the formation of robust chains, while π-π stacking can organize these chains into layers. iucr.orgresearchgate.net The resulting supramolecular assemblies can exhibit a range of properties and functions, making them of interest for various applications in materials science and nanotechnology.
Role of Mechanochemistry in Solid-State Supramolecular Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions and structural transformations, has emerged as a powerful and sustainable tool for solid-state synthesis. unica.itacs.org This technique, often involving grinding or milling, can promote reactions and self-assembly processes in the absence of solvents. unica.it
In the context of supramolecular chemistry, mechanochemical methods can be employed to facilitate the formation of co-crystals and other supramolecular assemblies involving naphthol derivatives. sci-hub.se The mechanical energy input can overcome activation barriers and promote the formation of non-covalent interactions, leading to the desired supramolecular architectures. cardiff.ac.uk This approach offers advantages in terms of reduced solvent waste and the potential to access structures that are not obtainable through traditional solution-based methods. unica.itsci-hub.se The application of mechanochemistry to the synthesis of supramolecular structures from naphthol-based building blocks is an active area of research with the potential to create novel materials with unique properties. rsc.org
Host-Guest Chemistry and Molecular Recognition Motifs
The engagement of naphthol derivatives in supramolecular chemistry, particularly in the realm of host-guest interactions and molecular recognition, is a field of significant interest. The unique structural and electronic properties of the naphthalene moiety, combined with the hydrogen-bonding capability of the hydroxyl group, make these compounds versatile guests for a variety of synthetic and biological receptors. The specific substitution pattern on the naphthol ring, such as the methyl and acetyl groups in this compound, further modulates these interactions, influencing binding affinity and selectivity.
Host-guest chemistry involves the formation of a structural complex between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. dokumen.pub The principles of molecular recognition dictate the specificity of this binding, where the host selectively binds a particular guest based on a combination of size, shape, and chemical complementarity. mdpi.com Naphthol derivatives are excellent candidates for guest molecules due to their rigid, planar aromatic surfaces, which are conducive to π-π stacking and inclusion within hydrophobic cavities. researchgate.net
Detailed Research Findings
While direct studies on the host-guest chemistry of this compound are not extensively documented in the literature, a wealth of information on related naphthol derivatives provides a strong basis for understanding its potential behavior in supramolecular systems. Research on guests like 1-naphthol (B170400), 2-naphthol (B1666908), and their derivatives with hosts such as cyclodextrins, calixarenes, and other synthetic macrocycles reveals key principles of their molecular recognition.
The crystal structure of a bromo-derivative of 2-acetyl-1-naphthol, namely 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, demonstrates the importance of hydrogen bonding in the solid state. The structure is stabilized by a strong classical hydrogen bond and two weaker intermolecular hydrogen bonds. researchgate.net This highlights the propensity of the acetyl and hydroxyl groups to engage in such interactions, which are fundamental to molecular recognition in solution as well.
The extended π-system of the naphthalene core is a dominant feature in its interaction with host molecules. Naphthol-based macrocycles are themselves designed as hosts, leveraging the broad and deep cavities that can be formed. researchgate.net This intrinsic ability to form stable complexes is also exploited when simple naphthols act as guests. For instance, the inclusion of naphthalene derivatives into the cavity of a water-soluble octa acid host has been demonstrated, forming 2:1 host-guest complexes. acs.org
The binding of organic ammonium (B1175870) ions by synthetic receptors often involves cation-π interactions, a principle that can be extended to the recognition of the aromatic naphthol core. beilstein-journals.org Furthermore, studies on the inclusion of 2-methylnaphthoate with γ-cyclodextrin have shown the formation of a 1:1 complex, with binding constants determined by fluorescence spectroscopy. acs.org These findings suggest that this compound would similarly be able to form inclusion complexes with cyclodextrins, with the binding affinity influenced by the fit of the substituted naphthalene ring within the host cavity.
The following tables summarize key data and interaction types relevant to the host-guest chemistry of naphthol derivatives, providing a framework for predicting the behavior of this compound.
Table 1: Illustrative Binding Constants of Naphthalene Derivatives with Various Hosts
| Guest Molecule | Host Molecule | Binding Constant (K) / M⁻¹ | Solvent | Reference |
| 2-Methylnaphthoate | γ-Cyclodextrin | 213 ± 96 | Water | acs.org |
| Phenylpyrimidines | Hybridized Naphthotube | up to 10⁵ | Water | chinesechemsoc.org |
| Anilinium | Metallosupramolecular Tetrahedron | Qualitative (NMR) | Not specified | acs.org |
This table is illustrative and provides data for structurally related compounds to infer the potential binding behavior of this compound.
Table 2: Key Non-Covalent Interactions in the Molecular Recognition of Naphthol Derivatives
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | Interaction between the hydroxyl group (donor/acceptor) and acetyl group (acceptor) with complementary sites on the host. | The -OH and C=O groups can form directional hydrogen bonds, significantly contributing to binding affinity and specificity. |
| π-π Stacking | Face-to-face or edge-to-face stacking of the naphthalene ring with aromatic moieties of the host. | The extended π-surface of the naphthalene core is a primary driver for complexation with aromatic hosts. |
| Hydrophobic Effect | Entropically driven association of the nonpolar naphthalene ring with a hydrophobic cavity in an aqueous environment. | In water, the hydrophobic naphthalene moiety will favor inclusion within the nonpolar cavity of hosts like cyclodextrins. |
| C-H···π Interactions | Interaction of the methyl C-H groups or aromatic C-H groups with the π-system of the host. | The methyl group and aromatic protons can engage in these weaker, but cumulatively significant, interactions to orient the guest within the host. researchgate.net |
| van der Waals Forces | Non-specific attractive or repulsive forces between the guest and host. | These forces are crucial for a good steric fit between the guest and the host's cavity. |
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
2-Methyl-4-acetyl-1-naphthol is a versatile synthetic intermediate, serving as a crucial building block in the creation of more complex molecules. Its unique structure, featuring a reactive acetyl group and a hydroxyl group on a naphthol core, allows for a variety of chemical transformations.
Precursors for Aromatic Monomers and Value-Added Chemicals
This compound and its derivatives are valuable precursors in the development of aromatic monomers, which are essential for producing polymers and other high-value chemicals. The acylation of naphthols, a key step in creating these precursors, has been a subject of interest for obtaining specific isomers like 6-acyl-2-naphthol, which are important for manufacturing polyesters and pharmaceuticals. google.com
Synthesis of Substituted Hydroxyaryl Ketones
The compound is a member of the ortho-hydroxyaryl ketone family, which are significant synthetic intermediates. researchgate.net These ketones are instrumental in synthesizing a range of biologically active compounds, including chalcones and flavanones. researchgate.net The direct ortho-acylation of naphthols, such as the synthesis of 2-acetyl-1-naphthol, can be achieved with high regioselectivity using various catalysts under microwave irradiation, offering an efficient and clean method for their preparation. researchgate.netarabjchem.org This process is noteworthy for its short reaction times and high yields. researchgate.net
Applications in the Synthesis of Dyes and Pigments
Naphthol derivatives are fundamental in the synthesis of azo dyes. google.com For instance, 4-(2-hydroxyphenyl azo)-1-naphthol is an azo-ligand that coordinates with metal ions to form complexes with potential applications as pigments. acs.org The process often involves the diazotization of an aromatic amine and subsequent coupling with a naphthol derivative. unb.caresearchgate.net The resulting azo dyes can be used for dyeing fabrics like cotton and for creating organic pigments. google.com
Intermediates for Pharmaceutical Compounds and Prodrug Design
Derivatives of 1-amidoalkyl-2-naphthols, which can be synthesized from naphthol precursors, are of growing interest due to their biological activities and their role as intermediates for other bioactive molecules. araku.ac.irmdpi.comresearchgate.net These compounds have shown a range of biological properties, including antiviral and antibacterial effects. araku.ac.irresearchgate.net Furthermore, they can be converted into 1,3-oxazine derivatives, which have potential anti-depression and anti-bradycardia effects. araku.ac.irresearchgate.net
The concept of prodrug design, where a drug is chemically modified to enhance its properties, can be applied to naphthol derivatives. ijpcbs.com For example, N-acetylalaninate prodrugs with a naphthyl core have been synthesized to be activated by specific enzymes that are overexpressed in some cancer cells. nih.gov This targeted activation can lead to selective apoptosis in cancer cells. nih.gov The design of such prodrugs often aims to improve solubility, stability, and bioavailability. ijpcbs.comnih.gov
Development of Catalytic Systems and Ligands
Naphthol derivatives are utilized in the development of ligands for catalytic systems. For instance, 3,3'-Diphosphoryl-1,1'-bi-2-naphthol−Zn(II) complexes act as conjugate acid-base catalysts for enantioselective additions to aldehydes. acs.org The structure of these ligands plays a crucial role in the efficiency and selectivity of the catalytic process. Research has also explored the use of nanostructured catalysts, such as those based on tin(IV) oxide or cobalt ferrite, for the synthesis of amidoalkyl naphthols, highlighting the advantages of easy separation and reusability. mdpi.com
Exploration in Biofunctional Materials and Nanostructures (as derived from naphthol derivatives)
Naphthol derivatives are being explored for the creation of biofunctional materials and nanostructures. Amidoalkyl naphthols, for instance, are considered important bioactive substances and building blocks. mdpi.com The synthesis of these compounds can be efficiently catalyzed by various nanomaterials. mdpi.com Sulfonic acid-decorated magnetic nanostructures have been shown to be effective hybrid catalysts for the green synthesis of 1-amidoalkyl-2-naphthols. araku.ac.ir These nanostructures offer high catalytic activity and can be easily separated from the reaction mixture. araku.ac.ir The resulting amidoalkyl naphthol derivatives have diverse biological properties, including antiviral, antibacterial, and antioxidant activities. araku.ac.ir
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Methyl-4-acetyl-1-naphthol, and how can structural purity be validated?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FT-IR , and mass spectrometry to confirm the compound’s structure. For example, compare observed NMR chemical shifts with predicted values from computational tools or reference databases like the NIST Chemistry WebBook . Purity can be validated via HPLC with UV detection (λ ~254 nm) and by ensuring a single peak in chromatograms. Cross-referencing melting points with literature data further supports purity assessment.
Q. What experimental models are appropriate for preliminary toxicological screening of this compound?
- Methodological Answer : Follow the inclusion criteria outlined in toxicological profiles for naphthalene derivatives . Use rodent models (e.g., rats or mice) for oral or inhalation exposure studies, monitoring systemic effects such as hepatic, renal, and respiratory outcomes. Initial screening should include acute toxicity assays (e.g., LD₅₀ determination) and subchronic studies (14–90 days) with endpoints like body weight changes, organ histopathology, and hematological parameters.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt protocols similar to those for structurally related sulfonic acids . Use gloves, lab coats, and fume hoods to minimize dermal and inhalation exposure. Store the compound in a cool, dry environment away from oxidizers. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste. Regularly monitor air quality in workspaces using gas chromatography or portable sensors.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound?
- Methodological Answer : Apply contradiction analysis frameworks from qualitative research . For NMR discrepancies, perform variable temperature NMR or 2D-COSY to assess conformational dynamics. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations). If inconsistencies persist, validate via X-ray crystallography or collaborate with multiple labs to cross-verify results.
Q. What synthetic strategies optimize yield in the preparation of this compound under varying substituent conditions?
- Methodological Answer : Adapt diazenyl coupling methods used for sulfonic acid derivatives . Optimize reaction conditions by:
- Varying solvent polarity (e.g., DMF vs. ethanol) to influence reaction kinetics.
- Testing catalytic systems (e.g., Lewis acids like AlCl₃ for acetylation).
- Adjusting temperature (80–120°C) and reflux time (6–24 hrs) to balance yield and side-product formation.
Monitor progress via TLC and isolate products using column chromatography with gradient elution.
Q. How do mechanistic studies explain the hepatic effects of this compound in rodent models?
- Methodological Answer : Design studies using oral exposure routes in rodents . Employ transcriptomic profiling (RNA-seq) to identify dysregulated pathways in liver tissue, such as cytochrome P450 activity or oxidative stress responses. Complement with histopathological analysis (H&E staining) and biochemical assays (ALT/AST levels). For mechanistic clarity, use knockout models (e.g., Nrf2-deficient mice) to test hypotheses about detoxification pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
